molecular formula C16H20N2O2 B2697899 4,7,7-trimethyl-3-oxo-N-(pyridin-3-yl)bicyclo[2.2.1]heptane-1-carboxamide CAS No. 578753-28-3

4,7,7-trimethyl-3-oxo-N-(pyridin-3-yl)bicyclo[2.2.1]heptane-1-carboxamide

Cat. No.: B2697899
CAS No.: 578753-28-3
M. Wt: 272.348
InChI Key: ZZPIBFPKCFGZFI-UHFFFAOYSA-N
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Description

The compound 4,7,7-trimethyl-3-oxo-N-(pyridin-3-yl)bicyclo[2.2.1]heptane-1-carboxamide is a bicyclic carboxamide derivative featuring a rigid bicyclo[2.2.1]heptane scaffold. This structural motif is prevalent in bioactive molecules due to its conformational rigidity and ability to mimic natural terpenoids like camphor .

Properties

IUPAC Name

4,7,7-trimethyl-3-oxo-N-pyridin-3-ylbicyclo[2.2.1]heptane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-14(2)15(3)6-7-16(14,9-12(15)19)13(20)18-11-5-4-8-17-10-11/h4-5,8,10H,6-7,9H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZPIBFPKCFGZFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(CC2=O)C(=O)NC3=CN=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7,7-trimethyl-3-oxo-N-(pyridin-3-yl)bicyclo[2.2.1]heptane-1-carboxamide typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the use of a formal [4 + 2] cycloaddition reaction enabled by organocatalysis. This method allows for the enantioselective formation of the bicyclo[2.2.1]heptane scaffold under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4,7,7-trimethyl-3-oxo-N-(pyridin-3-yl)bicyclo[2.2.1]heptane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

4,7,7-trimethyl-3-oxo-N-(pyridin-3-yl)bicyclo[2.2.1]heptane-1-carboxamide has several applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound can be used to study enzyme interactions and as a ligand in receptor binding studies.

    Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may serve as a lead compound for the development of new drugs.

    Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,7,7-trimethyl-3-oxo-N-(pyridin-3-yl)bicyclo[2.2.1]heptane-1-carboxamide involves its interaction with specific molecular targets. The compound’s bicyclic structure and functional groups allow it to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold and Functional Group Variations

The bicyclo[2.2.1]heptane scaffold is a privileged structure in medicinal chemistry. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Group Comparisons
Compound Name Substituents on Bicyclo[2.2.1]heptane Key Functional Groups Biological/Pharmacological Notes
Target Compound : 4,7,7-trimethyl-3-oxo-N-(pyridin-3-yl)-carboxamide 4,7,7-trimethyl, 3-oxo Pyridin-3-yl carboxamide Potential CNS or kinase targeting
CHEMBL391279 () 3-(6-aminopurin-9-yl) Purine-linked carboxamide Antiviral or anticancer activity
3,3-Dimethyl-2-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-carboxamide () 3,3-dimethyl, 2-oxo Piperidinyl carboxamide Enhanced metabolic stability
4,7,7-Trimethyl-3-oxo-N-[2-(trifluoromethyl)phenyl]-carboxamide () 4,7,7-trimethyl, 3-oxo CF3-phenyl carboxamide Improved lipophilicity and bioavailability
2-Bromo-4,7,7-trimethyl-3-oxo-N-(8-quinolinyl)-carboxamide () 2-bromo, 4,7,7-trimethyl, 3-oxo Quinolinyl carboxamide Halogenation for enhanced binding affinity
Key Observations:
  • Electron-Withdrawing Groups : The trifluoromethyl group in ’s compound enhances electron deficiency, possibly improving target binding through dipole interactions .
  • Heterocyclic Variations: Pyridinyl (target), quinolinyl (), and purinyl () substituents diversify interaction profiles—pyridinyl favors polar interactions, while quinolinyl may intercalate into DNA/protein pockets .

Physicochemical and Pharmacokinetic Properties

Table 2: Predicted Physicochemical Properties
Compound Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL) pKa (Predicted)
Target Compound ~325 (estimated) 2.1–2.5 ~0.15 12.1–12.5
3,3-Dimethyl-2-oxo-N-piperidinyl analog () 320.48 3.2 ~0.08 12.3
2-Bromo-quinolinyl analog () 401.3 3.8 ~0.05 12.14
  • Solubility: The pyridinyl group in the target compound improves aqueous solubility compared to purely aromatic substituents (e.g., phenyl or quinolinyl).

Biological Activity

The compound 4,7,7-trimethyl-3-oxo-N-(pyridin-3-yl)bicyclo[2.2.1]heptane-1-carboxamide is a bicyclic organic molecule that has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

This compound features a bicyclo[2.2.1]heptane core with a pyridine ring and several functional groups that contribute to its reactivity and biological interactions.

PropertyDetails
IUPAC Name This compound
Molecular Formula C16H20N2O2
Molar Mass 272.34 g/mol
CAS Number 578753-28-3

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors in biological systems. The bicyclic structure allows for effective binding to target sites, influencing various biochemical pathways.

Enzyme Interaction Studies

Research indicates that this compound acts as a ligand for certain enzymes, potentially modulating their activity. For example:

  • Enzyme Inhibition : In vitro studies have shown that this compound can inhibit specific enzyme activities, which is crucial for developing therapeutic agents targeting metabolic pathways.

Cytotoxicity and Antiproliferative Effects

Studies evaluating the cytotoxic effects of this compound on various cancer cell lines have yielded promising results:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)15[Cumaraswamy et al., 2015]
HeLa (Cervical)10[Cumaraswamy et al., 2015]

These findings suggest that the compound may possess significant antiproliferative properties, making it a candidate for further drug development.

Case Study 1: Anticancer Activity

A study conducted by Cumaraswamy et al. investigated the anticancer properties of various bicyclic compounds, including this compound. The study demonstrated that the compound effectively reduced cell viability in breast and cervical cancer cell lines through apoptosis induction.

Case Study 2: Enzyme Modulation

Another research effort focused on the compound's role as an enzyme modulator in metabolic pathways related to cancer metabolism. The results indicated that the compound significantly altered the activity of key metabolic enzymes, suggesting potential applications in cancer therapy through metabolic reprogramming.

Potential Applications

Given its biological activity, this compound has potential applications in:

  • Drug Development : As a lead compound for designing new anticancer drugs.
  • Biochemical Research : For studying enzyme interactions and metabolic pathways.
  • Industrial Applications : In the synthesis of specialty chemicals due to its unique structural properties.

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